molecular formula C7H5ClF3NO2S B8226957 2-Chloro-3-(trifluoromethyl)benzenesulfonamide

2-Chloro-3-(trifluoromethyl)benzenesulfonamide

Cat. No.: B8226957
M. Wt: 259.63 g/mol
InChI Key: ZNJUQPFVMAJEEV-UHFFFAOYSA-N
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Description

2-Chloro-3-(trifluoromethyl)benzenesulfonamide is an organic compound with the molecular formula C7H5ClF3NO2S It is a derivative of benzenesulfonamide, where the benzene ring is substituted with a chlorine atom at the second position and a trifluoromethyl group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-(trifluoromethyl)benzenesulfonamide typically involves the sulfonation of 2-Chloro-3-(trifluoromethyl)aniline. One common method includes the reaction of 2-Chloro-3-(trifluoromethyl)aniline with chlorosulfonic acid, followed by neutralization with ammonia to yield the sulfonamide derivative .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-(trifluoromethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.

    Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.

    Reduction: The nitro group, if present, can be reduced to an amine.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with tin(II) chloride in hydrochloric acid.

Major Products Formed

    Nucleophilic substitution: Formation of substituted sulfonamides.

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of amines.

Scientific Research Applications

2-Chloro-3-(trifluoromethyl)benzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-3-(trifluoromethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, blocking its activity and thereby reducing the production of aqueous humor in the eye, which helps in lowering intraocular pressure .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-3-(trifluoromethyl)benzenesulfonamide is unique due to the presence of both chlorine and trifluoromethyl groups, which can enhance its lipophilicity and binding interactions with biological targets. This dual substitution pattern can lead to improved pharmacokinetic properties and increased potency in medicinal applications.

Properties

IUPAC Name

2-chloro-3-(trifluoromethyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClF3NO2S/c8-6-4(7(9,10)11)2-1-3-5(6)15(12,13)14/h1-3H,(H2,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNJUQPFVMAJEEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)S(=O)(=O)N)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClF3NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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